Isofalcarintriol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
InChI Key |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
Canonical SMILES |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Origin of Product |
United States |
Isolation and Structural Elucidation of Isofalcarintriol
Natural Sources and Research-Scale Extraction Methodologies
The common carrot (Daucus carota) is a primary and well-documented natural source of isofalcarintriol. researchgate.netnih.govx-mol.comethz.chethz.chresearchgate.netdntb.gov.uanih.gov The compound is found within the root of the carrot. researchgate.netethz.chethz.ch Research has successfully identified and isolated this previously undescribed polyacetylene from carrot extracts. researchgate.netnih.govx-mol.comresearchgate.netdntb.gov.uanih.gov
For academic research purposes, this compound is often extracted from carrots and then purified for study. The initial step typically involves extraction from the carrot root. researchgate.net While specific proprietary extraction methods are used by companies like AnalytiCon Discovery GmbH, the general principle involves isolating the compound from the broader metabolite profile of the carrot. researchgate.net Subsequent purification steps are necessary to obtain this compound in a form suitable for detailed structural analysis and biological assays.
Daucus carota (Carrot) as a Primary Source
Advanced Spectroscopic and Chiroptical Characterization for Absolute Configuration Assignment
Determining the exact chemical structure, including the spatial arrangement of its atoms (stereochemistry), is crucial. This is achieved through a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound. mdpi.com 1H NMR spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, helping to piece together its carbon-hydrogen framework. mdpi.com The metabolite profile of carrot extracts can be characterized by NMR spectroscopy to identify the presence of this compound among other compounds. researchgate.netunageing.net
Alongside NMR, other spectroscopic methods are employed to gain a complete picture of this compound's structure. mdpi.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and can be used to determine the compound's molecular weight and fragmentation patterns, further confirming its identity. mdpi.com The combination of NMR and MS provides a powerful and complementary approach to metabolite profiling and structural elucidation. mdpi.com
Through the combined application of advanced spectroscopic and chiroptical methods, the absolute configuration of naturally occurring this compound has been unequivocally assigned as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. researchgate.netnih.govx-mol.comethz.chdntb.gov.uanih.gov This specific arrangement of atoms at the chiral centers (positions 3, 8, and 9) and the geometry of the double bond (E configuration at position 10) is critical to its identity. The confirmation of this absolute configuration was further supported by the total synthesis of all eight possible (E)-stereoisomers of this compound and comparing their properties to the natural compound. nih.govethz.ch This rigorous process, involving both isolation from a natural source and chemical synthesis, provides definitive proof of the molecule's three-dimensional structure. nih.govethz.chresearchgate.net
Chemical Synthesis and Analogue Derivatization of Isofalcarintriol
Modular Asymmetric Synthesis Strategies for Isofalcarintriol Stereoisomers
A modular and asymmetric approach has been successfully employed to synthesize all eight (E)-stereoisomers of this compound. ethz.ch This strategy allows for the controlled construction of the molecule's distinct chiral centers and complex functionality.
Retrosynthetic Analysis and Utilization of Chiral Pool Starting Materials
The retrosynthetic analysis of this compound reveals a convergent strategy, dissecting the molecule into key building blocks. researchgate.netnih.gov This approach traces the complex structure back to simpler, readily available chiral starting materials. researchgate.netnih.gov Specifically, the synthesis of this compound stereoisomers has utilized enantiopure propargylic alcohol and other fragments derived from the chiral pool. ethz.chresearchgate.net This method provides an efficient pathway to the desired stereochemically defined fragments, which are then assembled in a stepwise manner. ethz.ch The modular nature of this synthesis is advantageous, as it allows for the independent synthesis of different fragments that can be combined in the final steps to generate the various stereoisomers. ethz.chnih.gov
Key Synthetic Transformations (e.g., Cadiot–Chodkiewicz Cross-Coupling)
A pivotal step in the modular synthesis of this compound is the Cadiot–Chodkiewicz cross-coupling reaction. ethz.chnih.gov This powerful transformation enables the formation of the crucial C(sp)-C(sp) bond, linking a terminal alkyne with a 1-haloalkyne. rsc.orgrsc.org In the synthesis of this compound, this reaction is used at a late stage to join the synthesized alkyne and bromoalkyne fragments. nih.gov The Cadiot-Chodkiewicz reaction is catalyzed by copper salts in the presence of a base and is highly effective for creating unsymmetrical diynes, a core structural feature of this compound. rsc.orgrsc.orgalfa-chemistry.com The reaction conditions are generally mild, making it compatible with the various functional groups present in the advanced intermediates of the this compound synthesis. alfa-chemistry.com
Other key transformations in the synthesis include:
Dess–Martin periodinane (DMP) oxidation : Used for the oxidation of alcohols to aldehydes. researchgate.net
Ohira–Bestmann reaction : Employed for the conversion of aldehydes to terminal alkynes. researchgate.net
Grubbs-catalyzed cross-metathesis : Utilized for the formation of the carbon-carbon double bond. researchgate.net
Protection and deprotection sequences : Necessary to mask and unmask reactive functional groups throughout the synthesis. researchgate.net
Scalability Considerations for Gram-Scale Research Synthesis
The developed synthetic route has proven to be robust and scalable, allowing for the production of gram-scale quantities of this compound, specifically the (3S,8R,9R)-Ic isomer. ethz.ch This scalability is essential for enabling extensive biological studies and further research into its therapeutic potential. The modularity of the synthesis contributes to its scalability, as the individual fragments can be prepared in larger quantities before the final coupling step. ethz.chnih.gov The efficiency of key reactions like the Cadiot-Chodkiewicz coupling also plays a significant role in achieving a practical gram-scale synthesis. ethz.ch
Design and Synthesis of this compound-Derived Probes and Analogues for Research
To investigate the biological targets and subcellular localization of this compound, researchers have designed and synthesized specialized chemical probes. These probes are based on the this compound scaffold but incorporate specific functional groups that allow for visualization or affinity-based purification.
Biotin (B1667282) Conjugates for Chemical Proteomics and Target Identification
Biotin-conjugated analogues of this compound have been synthesized to identify its cellular binding partners through chemical proteomics approaches. ethz.ch Biotin is a vitamin that forms a high-affinity interaction with the protein streptavidin, a property that can be exploited for pull-down assays. nih.gov By attaching a biotin tag to the this compound molecule, researchers can use streptavidin-coated beads to capture the this compound-protein complexes from cell lysates. nih.gov Subsequent analysis of the captured proteins by mass spectrometry can then identify the direct targets of this compound. This approach has been instrumental in identifying the mitochondrial ATP synthase as a putative target of this compound. ethz.ch
Terminal Alkyne Labeled Analogs for Subcellular Localization Studies
To visualize the distribution of this compound within cells, analogues featuring a terminal alkyne group have been synthesized. ethz.ch This terminal alkyne serves as a chemical handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. nih.gov Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be used to attach a fluorescent reporter molecule (a fluorophore) containing an azide (B81097) group to the alkyne-labeled this compound. nih.gov This allows for the visualization of the compound's subcellular localization using fluorescence microscopy. ethz.ch Studies using this technique have shown that this compound accumulates predominantly in the mitochondria, which is consistent with its effects on mitochondrial respiration. ethz.chnih.gov
Photoaffinity Labeled this compound Probes
To identify the specific cellular binding partners of this compound and elucidate its molecular mechanism of action, researchers have developed photoaffinity labeled probes. ethz.ch Photoaffinity labeling (PAL) is a powerful technique in chemical biology used to covalently link a small molecule (the probe) to its biological target protein upon activation by light. nih.gov An ideal photoaffinity probe retains the biological activity and binding affinity of the parent compound while incorporating a photoreactive group and a reporter tag, often introduced via click chemistry. nih.gov
In the context of this compound research, a modular synthesis approach was employed to create this compound-derived probes for chemical proteomics. ethz.ch This involved the synthesis of a photoaffinity labeled this compound analog designed to identify its precise binding site. ethz.ch These probes typically consist of three key components: the this compound pharmacophore for target recognition, a photoreactive group (like a benzophenone (B1666685) or diazirene) that forms a covalent bond with the target upon UV irradiation, and a reporter handle (such as an alkyne or azide) for subsequent detection and enrichment of the cross-linked protein-probe complex. nih.gov The development of a photoaffinity labeled this compound analog has been instrumental in further investigations to pinpoint its exact binding site within the ATP synthase complex, providing critical insights into the compound's mode of action. ethz.ch
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Configurational Requirements for Bioactivity: Importance of the 3-Hydroxyl Group Stereochemistry
Structure-activity relationship (SAR) studies have been crucial in defining the specific structural features of this compound necessary for its biological effects. A pivotal discovery from these studies is the critical importance of the stereochemistry at the C-3 position. ethz.ch Research involving the synthesis and biological evaluation of various stereoisomers has unequivocally demonstrated that the configuration of the 3-hydroxyl group is a key determinant of bioactivity. ethz.ch
Specifically, only the (3S)-configured stereoisomers of this compound were found to induce the compound's characteristic biological activities, such as the activation of the NRF2 pathway. ethz.chnih.gov In contrast, their (3R)-configured enantiomers were shown to be inactive. nih.gov This stereospecific requirement highlights a precise interaction between the 3-hydroxyl group and its biological target, where the S-configuration allows for an optimal orientation within the binding site. This finding is particularly noteworthy as the (3S) configuration in this compound is opposite to the more commonly observed (3R) configuration found in other bioactive polyacetylenes isolated from plants of the Apiaceae family. ethz.ch The essential nature of the C-3 hydroxyl group for the activity of falcarinol-type polyacetylenes has also been observed in other studies, where its oxidation to a ketone resulted in a significant loss of inhibitory effect on cell proliferation. researchgate.net
Investigation of Stereoisomeric Effects on Biological Activities
To comprehensively understand the influence of stereochemistry on the biological profile of this compound, a modular asymmetric synthesis was developed to produce all eight possible (E)-stereoisomers. researchgate.netnih.govrepec.org The availability of these distinct stereoisomers enabled systematic testing to determine how the spatial arrangement of the hydroxyl groups at the C-3, C-8, and C-9 positions affects biological function. ethz.ch
The most significant stereoisomeric effect was observed in relation to the C-3 position, as previously discussed. However, the stereochemistry at the C-8 and C-9 positions also influences the degree of activity. Biological assays, such as the NRF2 reporter gene assay, were used to quantify the activity of different stereoisomers. nih.gov
The naturally occurring isomer, (3S,8R,9R)-isofalcarintriol, and its (3S,8S,9S) stereoisomer demonstrated potent activation of the NRF2 pathway. nih.gov In contrast, their corresponding enantiomers, which possess a (3R) configuration, were found to be completely inactive. nih.gov This confirms that the (3S) configuration is an absolute requirement for this specific biological activity. These findings underscore the high degree of stereoselectivity in the molecular interactions of this compound with its cellular targets. ethz.chresearchgate.net
Table 1: Effect of this compound Stereoisomers on NRF2 Activation
| Compound | Stereochemistry | NRF2 Activation |
| 1a | (3S,8R,9R) | ~26-fold activation at 10 µM nih.gov |
| 1b | (3S,8S,9S) | ~25-fold activation at 10 µM nih.gov |
| ent-1a | (3R,8S,9S) | Inactive nih.gov |
| ent-1b | (3R,8R,9R) | Inactive nih.gov |
This interactive table summarizes the differential effects of this compound stereoisomers on NRF2 activation, highlighting the critical role of the 3S-configuration.
Rational Design Principles for this compound-Derived Pharmacophores
The insights gained from comprehensive SAR studies have laid the groundwork for establishing rational design principles for new pharmacophores derived from this compound. A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity. For this compound, the key pharmacophoric features have been clearly defined through the systematic evaluation of its stereoisomers. ethz.chnih.gov
The primary principle for the design of this compound-based bioactive molecules is the mandatory inclusion of a hydroxyl group at the C-3 position with an S-configuration. ethz.chnih.gov This feature is non-negotiable for activities such as NRF2 activation. The modular synthesis approach, which allows for the late-stage combination of different molecular fragments, provides a flexible platform for creating and testing new analogues based on these principles. ethz.ch
Molecular and Cellular Mechanisms of Action of Isofalcarintriol
Modulation of Mitochondrial Bioenergetics and Metabolism
Isofalcarintriol directly impacts the powerhouses of the cell, the mitochondria, by modulating their energy production and promoting their renewal. dntb.gov.uamedchemexpress.com
Specific Interaction with the α-Subunit of Mitochondrial ATP Synthase
At the heart of this compound's mechanism is its interaction with mitochondrial ATP synthase, the enzyme responsible for producing the majority of cellular ATP. dntb.gov.uamedchemexpress.comresearchgate.net Research has identified the α-subunit (ATP5A) and the Oligomycin Sensitivity Conferring Protein (OSCP) subunit (ATP5O) of the mitochondrial ATP synthase as potential interaction partners for this compound. nih.gov This interaction is believed to inhibit the enzyme's function, a key step in initiating downstream cellular responses. mfm.aumfm.au
Impact on Cellular Respiration and ATP Production Dynamics in Research Models
The interaction of this compound with ATP synthase leads to a discernible impact on cellular respiration and ATP levels in various research models. nih.govdntb.gov.uaresearchgate.net In human liver carcinoma (HepG2) cells, treatment with this compound resulted in a decrease in both basal and maximal respiration, as well as a reduction in ATP production. researchgate.net
Similarly, in C. elegans, this compound treatment led to a decrease in basal respiration. researchgate.net Time-response studies have shown that this compound can induce a rapid decrease in cellular ATP levels in HepG2 cells, observable within 15 minutes of treatment. researchgate.net This initial drop in ATP is a critical trigger for the subsequent adaptive responses. ethz.ch
Table 1: Effect of this compound on Cellular Respiration in HepG2 Cells
| Parameter | Treatment | Outcome | p-value |
| Basal Respiration | This compound (10 µM) | Decrease | < 0.0001 |
| ATP Production (calculated) | This compound (10 µM) | Decrease | 0.001 |
| Maximal Respiration | This compound (10 µM) | No significant change | - |
| Data derived from Seahorse XF Cell Mito Stress Assay. researchgate.net |
Promotion of Mitochondrial Biogenesis
A key consequence of the initial inhibition of ATP synthase and the resulting change in cellular energy status is the promotion of mitochondrial biogenesis, the process of creating new mitochondria. dntb.gov.uamedchemexpress.comresearchgate.net This adaptive response helps the cell to compensate for the initial decrease in mitochondrial function. The body of research indicates that this compound's ability to interact with the α-subunit of mitochondrial ATP synthase is directly linked to this promotion of mitochondrial biogenesis. nih.govdntb.gov.uamedchemexpress.com
Role in Mitohormesis Induction and Stress Signaling
This compound is considered a mitohormesis-inducing compound. nih.govdntb.gov.ua Mitohormesis is a biological response where a mild level of stress, in this case, a slight inhibition of mitochondrial respiration, triggers a cascade of events that ultimately enhances stress resistance and longevity. researchgate.net
The initial interaction with ATP synthase leads to a transient increase in the production of reactive oxygen species (ROS). researchgate.net This subtle ROS signal is not damaging but instead acts as a trigger for adaptive stress response pathways. researchgate.net Studies have shown an initial spike in ROS in both cells and C. elegans within 15 minutes of this compound treatment. researchgate.net This is followed by a long-term decrease in ROS levels, suggesting an adaptation through the activation of downstream defense mechanisms. researchgate.net
Activation of Key Cellular Stress Response and Longevity Pathways
The cellular stress instigated by this compound's effect on mitochondria activates powerful signaling pathways that are central to cellular defense and have been linked to longevity.
Nuclear Factor Erythroid 2-related Factor 2 (NRF2) Pathway Activation
One of the most significant pathways activated by this compound is the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) pathway. mfm.audntb.gov.ua NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net
Research has demonstrated that this compound is a potent activator of NRF2. researchgate.netmedchemexpress.commedchemexpress.com In reporter gene assays using transgenic HEK293 cells, this compound was identified as a strong NRF2 activator. researchgate.net The activation of NRF2 is dependent on the initial ROS signal generated by the interaction with ATP synthase. researchgate.net This was confirmed in experiments where overexpression of the antioxidant enzyme catalase, which neutralizes ROS, blunted the NRF2 activation by this compound. researchgate.net
The activation of the NRF2 pathway is a critical component of the beneficial effects observed with this compound, contributing to increased resistance against oxidative stress. mfm.aumfm.au
Table 2: NRF2 Pathway Activation by this compound
| Cell Line | Assay | Result |
| Transgenic HEK293 cells | NRF2 luciferase reporter assay | Potent NRF2 activation |
| HEK293 cells overexpressing catalase | NRF2 luciferase reporter assay | Reduced NRF2 activation |
| Data compiled from published research findings. researchgate.netresearchgate.net |
Transient Generation of Reactive Oxygen Species (ROS) Signaling
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation
This compound is a potent activator of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govmfm.aumfm.au The compound's interaction with the mitochondrial ATP synthase leads to a temporary decrease in cellular ATP levels. nih.gov This shift in the cell's energy status is detected by AMPK, which becomes activated through phosphorylation within as little as one hour after treatment in both mammalian cells and C. elegans. nih.govresearchgate.net The activation of AMPK is indispensable for the health-promoting effects of this compound. nih.gov Studies using AMPK-deficient (aak-2) nematodes found that this compound supplementation failed to extend their lifespan, confirming the critical role of this energy-sensing pathway in mediating the compound's benefits. nih.govresearchgate.net
Interplay with SKN-1 Pathway in C. elegans Models
In the model organism Caenorhabditis elegans, the longevity and stress-resistance benefits of this compound are critically dependent on the transcription factor SKN-1. nih.gov SKN-1 is the functional orthologue of the mammalian NRF2 and plays a pivotal role in regulating responses to oxidative stress and maintaining metabolic homeostasis. researchgate.netnih.gov Research has conclusively shown that the lifespan-extending effects of this compound are completely abrogated in nematodes deficient for the skn-1 gene. nih.gov This indicates that SKN-1 activation is a non-negotiable downstream step in the compound's mechanism of action, linking the initial mitochondrial perturbation and ROS signaling to the long-term expression of protective antioxidant genes. nih.govnih.gov
Identification and Validation of Specific Molecular Targets and Binding Interactions
Identifying the direct molecular binding partners of this compound is crucial for a complete understanding of its mechanism of action. Advanced chemical biology and microscopy techniques have been employed to deconvolve its targets and map its location within the cell.
Application of Chemical Proteomics for Target Deconvolution
To identify the direct cellular binding partners of this compound, researchers have utilized chemical proteomics, a powerful technique for target deconvolution. nih.govethz.chresearchgate.net This approach involved the design and synthesis of a specialized this compound-based chemical probe. Specifically, a biotin (B1667282) molecule was conjugated to this compound, creating a "bait" that could be used to "fish" for its protein targets within cell lysates. nih.govethz.ch
Biotin-pulldown assays were performed using lysates from HepG2 and HEK293 cells. nih.govresearchgate.net The biotin-tagged this compound was introduced to the lysates, where it bound to its target proteins. The entire complex was then captured and isolated. Subsequent analysis of the captured proteins using mass spectrometry identified two specific subunits of the mitochondrial ATP synthase as direct interaction partners: ATP5A (alpha subunit) and ATP5O (Oligomycin sensitivity-conferring protein). nih.gov This finding pinpointed the mitochondrial ATP synthase as a primary molecular target, explaining the observed effects on cellular respiration and energy levels. nih.govresearchgate.net
Table 1: Identified Molecular Targets of this compound via Chemical Proteomics
| Probe Used | Cell Lines | Technique | Identified Interacting Proteins | Protein Complex |
|---|---|---|---|---|
| Biotin-isofalcarintriol | HepG2, HEK293 | Biotin Pulldown, Mass Spectrometry | ATP5A (α-SU), ATP5O (OSCP) | Mitochondrial F1Fo-ATP Synthase |
Data sourced from studies on the molecular mechanisms of this compound. nih.gov
Subcellular Localization Studies Using Labeled Probes and Immunofluorescent Staining
To determine where this compound accumulates within the cell, studies employed fluorescently labeled probes and advanced microscopy. ethz.ch Researchers synthesized analogs of this compound containing a terminal alkyne group. ethz.ch This small chemical handle allows for a "click chemistry" reaction, where a fluorescent reporter molecule (e.g., an azide-fluorophore) can be attached after the probe has been introduced to the cell. ethz.chresearchgate.net
This technique was used in HepG2 cells. researchgate.net The alkyne-labeled this compound was administered to the cells, followed by fixation and the click reaction with a fluorescent azide (B81097). Immunofluorescent staining and confocal microscopy revealed that the compound's signal was not diffuse throughout the cell but showed a distinct pattern of aggregation predominantly within the mitochondria. ethz.chresearchgate.net This result corroborates the findings from the chemical proteomics studies, confirming that this compound's primary site of action is the mitochondrion, where it interacts with the ATP synthase complex. nih.govethz.ch
This table summarizes findings from genetic experiments in C. elegans that validate the key pathways involved in this compound's mechanism of action.
Biological Activities and Phenotypic Effects in Academic Model Systems
Research on Longevity and Healthspan Extension in Invertebrate Models
Investigations using the invertebrate model organism Caenorhabditis elegans have been pivotal in elucidating the potential pro-longevity effects of Isofalcarintriol.
Research has identified this compound as a potent promoter of longevity in the nematode C. elegans. nih.govdntb.gov.uaresearchgate.netnih.govx-mol.commfm.au Studies demonstrate that the introduction of this compound can significantly extend the lifespan of these organisms. mfm.au The absolute configuration of the compound associated with these effects has been identified as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. nih.govdntb.gov.uaresearchgate.netx-mol.com This research highlights this compound as a compound of interest in the study of aging. nih.govnih.gov
Table 1: Effect of this compound on Lifespan in C. elegans
| Model Organism | Compound | Observed Effect | Key Finding |
|---|---|---|---|
| Caenorhabditis elegans | This compound | Lifespan Extension | Identified as a potent promoter of longevity. nih.govdntb.gov.uax-mol.com |
Beyond extending lifespan, this compound has been shown to improve healthspan parameters in nematodal models. nih.govresearchgate.net Treatment with the compound resulted in improved motility and enhanced resistance to stress in C. elegans. nih.govdntb.gov.uaresearchgate.netnih.govx-mol.comresearchgate.net This improvement in motility was also observed in nematodal models of neurodegeneration, where this compound treatment was associated with a reduction in protein accumulation. nih.govdntb.gov.uaresearchgate.netx-mol.comresearchgate.net These findings suggest that the compound not only affects longevity but also enhances physiological resilience during the aging process.
Table 2: Healthspan Improvements in Nematodal Models with this compound
| Model Organism | Parameter | Observed Effect |
|---|---|---|
| C. elegans | Motility | Improved nih.govdntb.gov.uaresearchgate.netresearchgate.net |
| C. elegans | Stress Resistance | Increased nih.govdntb.gov.uaresearchgate.netresearchgate.net |
| Nematodal models of neurodegeneration | Protein Accumulation | Reduced nih.govdntb.gov.uaresearchgate.netresearchgate.net |
Increased Lifespan in Caenorhabditis elegans
Effects on Metabolic Homeostasis in Vertebrate Models
The biological effects of this compound have also been assessed in vertebrate systems, specifically in murine models, to understand its impact on metabolic health, physical performance, and age-related decline.
Supplementation with this compound has been found to improve glucose metabolism in mice under different metabolic conditions. nih.govdntb.gov.uanih.govx-mol.comresearchgate.netrepec.org In studies involving wild-type mice on a high-fat diet, the compound improved glucose tolerance. nih.govnih.gov Specifically, male mice on a high-fat diet supplemented with this compound exhibited significantly improved outcomes in glucose tolerance tests and lower fasted blood glucose levels. nih.gov
Similar benefits were observed in aged mice on a standard chow diet. nih.govdntb.gov.uanih.govx-mol.com Aged male mice treated with the compound showed a significant increase in glucose sensitivity. nih.gov While aged female mice did not display a significant change in glucose tolerance, a trend toward decreased fasted blood glucose levels was noted. nih.gov
Table 3: Effects of this compound on Glucose Metabolism in Murine Models
| Mouse Model | Sex | Key Finding |
|---|---|---|
| High-Fat Diet | Male | Improved glucose tolerance and lower fasted blood glucose. nih.gov |
| Aged (Chow Diet) | Male | Significantly increased glucose sensitivity. nih.gov |
| Aged (Chow Diet) | Female | Tendency for decreased fasted blood glucose levels. nih.gov |
Research indicates that this compound may act as an exercise-mimetic, enhancing physical performance in mice. ethz.ch In both high-fat diet-fed and aged mice, supplementation with this compound led to increased exercise endurance. nih.govdntb.gov.uanih.govx-mol.comresearchgate.netrepec.org This suggests a role for the compound in improving physiological functions related to physical capacity. ethz.ch
Table 4: Impact of this compound on Exercise Endurance in Mice
| Model System | Parameter | Observed Effect |
|---|---|---|
| Murine Models (High-Fat Diet and Aged) | Exercise Endurance | Increased nih.govdntb.gov.uanih.govresearchgate.net |
Studies have demonstrated that this compound can attenuate signs of age-related physiological decline in mice. nih.govdntb.gov.uanih.govx-mol.comresearchgate.net When assessed using a comprehensive frailty index score, which evaluates 31 different parameters associated with aging, this compound-treated aged mice showed profound improvements in this score in both sexes. nih.gov This intervention resulted in a significant decrease in the phenotypical age of male mice, with a similar positive trend observed in female mice. nih.gov These findings indicate that this compound may protect against the development of age-related frailty. nih.govmfm.au
Table 5: this compound's Effect on Frailty in Aged Mice
| Parameter | Sex | Observed Effect |
|---|---|---|
| Frailty Index Score | Male & Female | Profound improvements. nih.gov |
| Phenotypical Age | Male | Significant decrease. nih.gov |
| Phenotypical Age | Female | Trend toward decrease. nih.gov |
Research on Neurodegeneration Models
Reduced Protein Accumulation in Nematodal Models of Neurodegeneration (e.g., Huntington's, Alzheimer's Disease Models)
Similarly, in a C. elegans model for Huntington's disease, which involves the expression of huntingtin protein with an expanded polyglutamine tract, this compound treatment showed a partial rescue of the associated movement deficiency. nih.govresearchgate.net This suggests a potential therapeutic role for the compound in addressing the protein aggregation that underlies Huntington's disease. nih.gov These findings highlight this compound's ability to reduce protein accumulation and improve motility in nematode models of neurodegeneration. dntb.gov.uaresearchgate.netnih.gov
Studies on Cellular Proliferation and Growth Inhibition in In Vitro Systems
Decreased Mammalian Cancer Cell Growth
This compound has been shown to inhibit the growth of mammalian cancer cells. dntb.gov.uaresearchgate.netnih.gov Research has demonstrated its ability to decrease the proliferation of various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer (HT-29). nih.govresearchgate.net This anti-proliferative activity suggests that this compound could be a valuable compound in the study of cancer therapeutics. longevitywiki.org The mechanism behind this effect is linked to its interaction with mitochondrial ATP synthase, a key player in cellular energy metabolism. medchemexpress.com
Comparative Analysis of Effects on Cancer Versus Normal Cells
A notable aspect of this compound's activity is its differential effect on cancer cells compared to non-cancerous cells. researchgate.net Studies have shown a specific growth inhibition of breast cancer cells (MCF-7) by this compound, while non-tumor human mammary epithelial cells (HMEpC) were significantly less affected by the same treatment. nih.gov This selective cytotoxicity towards cancer cells is a desirable characteristic for potential anticancer agents. researchgate.net
Comparative Studies with Other Bioactive Polyacetylenes and Phytochemicals
Comparison with Falcarinol (B191228) and Related Aliphatic C17-Polyacetylenes
This compound belongs to the C17-polyacetylene family, which includes other bioactive compounds like falcarinol and falcarindiol. nih.govnih.gov Comparative studies have revealed that these compounds share some biological activities, such as anti-inflammatory and anticancer properties. longevitywiki.orglth.se However, there are also differences in their potency and specific effects. For instance, in studies on intestinal cell proliferation, the relative inhibitory potency of different polyacetylenes varied, with falcarinol often showing a stronger effect than falcarindiol. nih.gov While direct comparative data for this compound against all other C17-polyacetylenes is still emerging, the existing research on related compounds provides a valuable context for understanding its potential. It has been noted that mixtures of these polyacetylenes, as found in natural sources like carrots, can have a more potent inhibitory effect on cancer cell proliferation than the individual compounds alone, suggesting synergistic interactions. nih.gov
Data Tables
Table 1: Effects of this compound in Neurodegeneration Models
| Model System | Disease Modeled | Key Findings | References |
| C. elegans (GMC101) | Alzheimer's Disease | Delayed onset and development of paralysis caused by Aβ aggregation. | nih.govresearchgate.net |
| C. elegans (AM716) | Huntington's Disease | Partially rescued movement deficiency associated with huntingtin protein accumulation. | nih.govresearchgate.net |
Table 2: Anti-proliferative Effects of this compound on Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | References |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation and colony formation. | nih.govresearchgate.net |
| HepG2 | Hepatocellular Carcinoma | Decreased cell growth. | researchgate.net |
| HT-29 | Colon Cancer | Decreased cell growth. | researchgate.net |
Mechanistic Commonalities and Differences with Other NRF2/AMPK Activators (e.g., Sulforaphane (B1684495), Curcumin)
The activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) and AMP-activated protein kinase (AMPK) pathways is a shared characteristic of several naturally occurring compounds, including this compound, Sulforaphane, and Curcumin (B1669340). While all three converge on these critical cellular signaling hubs, their upstream mechanisms of action exhibit notable distinctions.
This compound initiates its effects through the direct inhibition of mitochondrial ATP synthase. mfm.aumfm.au This action leads to a mild increase in reactive oxygen species (ROS), which then acts as a signaling molecule to trigger the activation of both the NRF2 and AMPK pathways. nih.gov The dependency on this initial ROS signal is a key feature of this compound's mechanism. Research in HEK293 reporter cells has demonstrated that this compound can induce a 30-fold increase in NRF2 activation, an effect that surpasses that of the well-established NRF2 activator, sulforaphane. nih.govresearchgate.net The activation of AMPK by this compound is also a consequence of the altered cellular energy status resulting from ATP synthase inhibition. nih.gov
Sulforaphane, a well-studied isothiocyanate from broccoli sprouts, primarily activates the NRF2 pathway. vitafenixsupplements.com Its mechanism involves modifying cysteine residues on Keap1, the primary negative regulator of NRF2. This modification prevents Keap1 from targeting NRF2 for degradation, allowing NRF2 to accumulate, translocate to the nucleus, and initiate the transcription of antioxidant and cytoprotective genes. medchemexpress.com While sulforaphane's main role is centered on NRF2, this pathway indirectly supports the AMPK signaling loop by maintaining mitochondrial redox homeostasis. vitafenixsupplements.com
Curcumin, a polyphenol from turmeric, activates both AMPK and NRF2. Its mechanism is linked to its ability to induce autophagy and inhibit the mechanistic target of rapamycin (B549165) complex (mTORC). researchgate.net Curcumin's activation of AMPK contributes to improved insulin (B600854) sensitivity and lipid oxidation. vitafenixsupplements.com Furthermore, the activation of the NRF2 pathway by curcumin is a crucial part of its regulation of oxidative stress responses and metabolism. researchgate.net Unlike this compound's reliance on ATP synthase inhibition, curcumin's and sulforaphane's actions are mediated through different primary targets.
In essence, while all three compounds promote cellular defense and energy regulation through NRF2 and AMPK, their initiating molecular events differ. This compound acts on the mitochondrion, sulforaphane targets the Keap1-NRF2 complex, and curcumin influences broader signaling pathways involving autophagy and mTORC. This network of NRF2, AMPK, and other pathways like NF-κB and SIRT1 are interconnected, with each compound modulating the network from a different entry point. vitafenixsupplements.com
Interactive Data Table: Mechanistic Comparison of NRF2/AMPK Activators
| Feature | This compound | Sulforaphane | Curcumin |
| Primary Molecular Target | Mitochondrial ATP Synthase mfm.aumfm.aunih.gov | Keap1 medchemexpress.com | Multiple, including mTORC researchgate.net |
| Primary Upstream Signal | ROS signaling from mitochondria nih.gov | Keap1 modification medchemexpress.com | Autophagy induction researchgate.net |
| Key Activated Pathways | NRF2, AMPK mfm.aunih.gov | NRF2 vitafenixsupplements.com | NRF2, AMPK vitafenixsupplements.comresearchgate.net |
| Potency (NRF2 Activation) | Reported to be more potent than sulforaphane in specific cell assays nih.govresearchgate.net | Potent NRF2 activator nih.gov | Activates NRF2 researchgate.net |
Advanced Research Methodologies and Analytical Approaches in Isofalcarintriol Studies
In Vitro Cellular Assays for Mechanistic Investigations
To dissect the molecular pathways influenced by isofalcarintriol, researchers have utilized a variety of in vitro cellular assays. These techniques allow for the controlled examination of the compound's effects on specific cellular processes.
Assessment of ATP Production and Energy Metabolism (e.g., Seahorse XF Cell Mito Stress Assay)
A key area of investigation has been the impact of this compound on cellular energy metabolism. The Seahorse XF Cell Mito Stress Assay is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis. upenn.edu
Initial studies using this assay on HepG2 cells revealed that acute treatment with this compound led to a decrease in both OCR and ATP production. nih.govresearchgate.netbioz.com Similarly, overnight treatment with the compound resulted in reduced basal respiration, ATP production, and maximal respiration. nih.govresearchgate.netbioz.com These findings suggest that this compound directly affects mitochondrial function, leading to an initial impairment of ATP synthesis. nih.govresearchgate.net This inhibitory effect on the mitochondrial ATP synthase is a crucial aspect of its mechanism of action. mfm.aumfm.au
Table 1: Effect of this compound on HepG2 Cell Respiration
| Treatment | Parameter | Outcome | Reference |
|---|---|---|---|
| Acute this compound | Oxygen Consumption Rate (OCR) | Decreased | nih.govresearchgate.netbioz.com |
| Acute this compound | ATP Production | Decreased | nih.govresearchgate.netbioz.com |
| Overnight this compound | Basal Respiration | Decreased | nih.govresearchgate.netbioz.com |
| Overnight this compound | ATP Production | Decreased | nih.gov |
| Overnight this compound | Maximal Respiration | Decreased | nih.gov |
Quantification of ROS Dynamics (e.g., DCF-DA, AmplexRed Assays)
The production of reactive oxygen species (ROS) is intricately linked to mitochondrial activity. To measure the impact of this compound on ROS levels, researchers have employed fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and Amplex Red. researchgate.netthermofisher.commdpi.comnih.govresearchgate.net
Upon entering cells, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). thermofisher.commdpi.comresearchgate.net The Amplex Red assay, on the other hand, detects the release of hydrogen peroxide from cells. mdpi.comnih.gov Studies using these assays have shown that this compound treatment initially provokes an increase in ROS levels in both mammalian cells and C. elegans. nih.govresearchgate.netlongevitywiki.org However, this is followed by a long-term decrease in ROS, suggesting an adaptive response that enhances oxidative stress resistance. nih.govresearchgate.netlongevitywiki.org
Reporter Gene Assays for Pathway Activation (e.g., NRF2 Luciferase Assay)
To identify the specific signaling pathways activated by this compound, reporter gene assays are utilized. These assays employ genetically modified cell lines that express a reporter gene, such as luciferase, under the control of a specific transcriptional response element. signosisinc.com
A key finding from this line of research is the potent activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by this compound. nih.govresearchgate.net In HEK293 cells containing an NRF2 luciferase reporter, this compound treatment led to a significant, dose-dependent increase in luciferase activity, indicating robust NRF2 activation. nih.govresearchgate.net This activation was found to be even more potent than that induced by sulforaphane (B1684495), a well-known NRF2 activator. nih.gov Further experiments in cells overexpressing human catalase confirmed the role of the initial ROS signal in mediating this NRF2 activation. nih.govresearchgate.net
Table 2: NRF2 Activation by this compound
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| Transgenic HEK293 | NRF2 Luciferase Reporter | Potent activation of NRF2 | nih.govresearchgate.net |
| HEK293 with NRF2 deletion | NRF2 Luciferase Reporter | No activation | researchgate.net |
| HEK293 with catalase overexpression | NRF2 Luciferase Reporter | Confirmed ROS-mediated activation | nih.govresearchgate.net |
In Vivo Research Models and Experimental Design Considerations
To understand the physiological relevance of the cellular effects of this compound, researchers have turned to in vivo model organisms. These models allow for the study of the compound's impact on complex biological processes such as aging and metabolism in a whole-organism context.
Utilization of Genetically Modified Caenorhabditis elegans Strains (e.g., RNAi-based Gene Knockdowns, Transgenic Reporter Strains)
Studies using RNAi to downregulate components of the ATP synthase, such as atp-1 and atp-3, have been instrumental in confirming the mitochondrial ATP synthase as a target of this compound. nih.govresearchgate.net Furthermore, transgenic C. elegans strains expressing fluorescent reporter proteins under the control of specific promoters, such as the hsp-6 promoter for the mitochondrial unfolded protein response (UPRmt), have been used to monitor stress response pathways in vivo. nih.gov Research has also employed transgenic strains to model protein aggregation diseases like Alzheimer's and Huntington's, showing that this compound can improve motility and reduce protein accumulation. nih.govresearchgate.net
Application of Various Murine Models for Metabolic and Aging Studies
To validate the findings from cellular and nematode models in a mammalian system, various murine models have been employed. nih.gov These studies are crucial for assessing the potential of this compound to ameliorate age-related metabolic decline. researchgate.netethz.chdntb.gov.ua
In one study, wild-type C57BL/6NRj mice fed a high-fat diet were supplemented with this compound. nih.gov The results showed improved glucose metabolism and increased exercise endurance in these mice. nih.govmfm.aulongevitywiki.org Another study investigated the effects of this compound in aged mice on a standard chow diet. nih.gov These aged mice also exhibited improved glucose tolerance and attenuated parameters of frailty, suggesting that this compound can act as an exercise mimetic and may help combat age-related decline. nih.govmfm.aulongevitywiki.org These murine studies provide strong evidence for the health-promoting effects of this compound in mammals. biorxiv.org
Omics-Based Approaches for Comprehensive Biological Understanding
Proteomic analyses have been instrumental in elucidating the molecular mechanisms of this compound by identifying its direct cellular interaction partners. ethz.ch A key technique employed is quantitative proteomics combined with affinity purification. Specifically, a biotin-conjugated form of this compound was used in pulldown assays with lysates from human cell lines (HepG2 and HEK293), followed by mass spectrometric analysis. nih.govresearchgate.net
This approach successfully identified specific subunits of the mitochondrial ATP synthase, namely ATP5A (alpha-subunit) and ATP5O (OSCP subunit), as direct binding partners of this compound. nih.govresearchgate.net The identification of these proteins provides a direct link between this compound and its observed effects on mitochondrial respiration and energy metabolism. researchgate.netethz.ch This target identification was further supported by the use of this compound-derived probes designed for chemical proteomics, which confirmed its interaction with the mitochondrial ATP synthase. ethz.ch The data from such mass spectrometry-based proteomics are often deposited in public repositories like the PRIDE database to ensure accessibility and reproducibility. dntb.gov.ua
Table 2: Protein Targets of this compound Identified via Proteomics
| Analytical Method | Cell Lines Used | Identified Protein Targets | Cellular Complex | Citation |
|---|
Transcriptomic analyses are vital for understanding how this compound modulates global gene expression patterns to exert its biological effects. Studies have shown that this compound is a potent activator of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates cellular defense mechanisms against oxidative stress. nih.govethz.ch In transgenic HEK293 luciferase reporter cells, this compound treatment resulted in a remarkable 30-fold increase in NRF2 activation. nih.gov
The significance of this pathway was further highlighted in studies using the nematode C. elegans. The lifespan-extending effects of this compound were found to be dependent on the presence of the NRF2 ortholog, skn-1. nih.gov In skn-1/NRF2-deficient nematodes, this compound treatment did not result in unchanged lifespan, indicating the essential role of this signaling pathway in the compound's mode of action. nih.gov Comprehensive RNA-sequencing (RNA-seq) is a powerful technique used in these types of studies to obtain a global view of the transcriptomic shifts and identify differentially expressed genes and modulated pathways, such as those related to metabolism and stress response. nih.gov
Proteomic Analyses for Global Protein Expression and Target Identification
Bioanalytical Chemistry Techniques for this compound Quantification and Metabolite Profiling in Research Samples
The isolation, characterization, and synthesis of this compound rely heavily on advanced chromatographic techniques to ensure separation and high purity. nih.govnih.gov High-performance liquid chromatography (HPLC) is a dominant and versatile technique in pharmaceutical and phytochemical analysis for separating various types of compounds. nih.govmdpi.com
For this compound, a particularly important method has been enantioselective supercritical fluid chromatography (eSFC). nih.gov An eSFC separation method was specifically developed to resolve the stereoisomers of this compound, which was crucial for determining the absolute configuration and optical purity of the naturally occurring compound. nih.gov This analysis established that the authentic sample from carrots has an enantiomeric excess of over 95%. nih.gov Furthermore, the development of a modular and scalable chemical synthesis for all E-isofalcarintriol stereoisomers necessitates the use of various chromatographic methods for purification and purity assessment at each synthetic step. nih.govethz.ch
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and analysis of this compound and its potential metabolites. silantes.comthermofisher.com Due to its high sensitivity and resolution, MS, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the detection and quantification of hundreds of molecules in a single measurement. nih.gov
In the context of this compound research, mass spectrometry was fundamental in identifying the compound's structure as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. researchgate.netx-mol.comnih.gov Beyond initial identification, MS plays a critical role in proteomics for target identification. Following affinity purification, mass spectrometric analysis was used to identify the specific ATP synthase subunits that bind to this compound. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable in these analyses, as it provides structural information by fragmenting selected ions, which aids in the confident identification of unknown metabolites and protein interaction partners. thermofisher.com
Future Research Directions and Unanswered Questions in Isofalcarintriol Chemistry and Biology
Further Elucidation of Upstream and Downstream Molecular Targets and Signaling Networks
Initial research indicates that isofalcarintriol's effects are mediated through its interaction with the mitochondrial ATP synthase, specifically the α-subunit. nih.govresearchgate.net This interaction leads to a decrease in cellular ATP levels, which in turn activates key signaling pathways, including the NRF2 and AMPK pathways. nih.govdntb.gov.ua These pathways are crucial for cellular stress responses, mitochondrial biogenesis, and metabolic regulation. nih.govresearchgate.netnih.gov
However, the complete picture of this compound's molecular interactions is far from complete. Future research should focus on:
Identifying all direct binding partners: While the α-subunit of ATP synthase is a known target, it is crucial to determine if this compound interacts with other proteins or cellular components. nih.govresearchgate.net Techniques such as affinity purification-mass spectrometry with this compound-based probes could be employed for this purpose.
Mapping the downstream signaling cascade: A comprehensive understanding of the signaling networks affected by this compound is needed. This includes identifying all downstream effectors of the NRF2 and AMPK pathways that are modulated by the compound. Transcriptomic and proteomic analyses of cells treated with this compound would be invaluable in this regard.
Investigating upstream regulatory mechanisms: It is also important to understand how this compound's activity is regulated. Are there specific cellular conditions or other molecules that enhance or inhibit its effects?
Comprehensive Analysis of Stereoisomeric and Analogous Effects on Specific Biological Pathways
This compound has a specific stereochemistry, and its biological activity is highly dependent on this three-dimensional arrangement. ethz.ch The naturally occurring form is (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. nih.govx-mol.com Studies have shown that different stereoisomers can have varying effects, highlighting the importance of the configuration of the hydroxyl groups for its biological activity. ethz.chresearchgate.net
Future investigations should systematically explore the structure-activity relationship of this compound by:
Synthesizing and testing all possible stereoisomers: A modular and scalable chemical synthesis for all E-isofalcarintriol stereoisomers has been established, which will enable a thorough evaluation of their individual biological effects. nih.govrepec.org This will help to pinpoint the exact structural requirements for its various activities.
Creating and evaluating this compound analogs: Designing and synthesizing analogs with modifications at different positions of the molecule can provide further insights into its mechanism of action. nih.gov This could involve altering the length of the carbon chain, the position of the triple and double bonds, or the nature of the functional groups.
Correlating structural features with specific biological outcomes: By comparing the activities of different stereoisomers and analogs, it will be possible to establish a clear link between specific structural features and their effects on pathways such as mitochondrial respiration, NRF2 activation, and cell proliferation.
Detailed Investigation of Biosynthetic Pathways of this compound in Daucus carota and Related Species
While this compound has been isolated from carrots, the precise biosynthetic pathway responsible for its production in the plant is not fully understood. nih.govresearchgate.net Elucidating this pathway is crucial for several reasons, including the potential for metabolic engineering to produce carrots with higher levels of this beneficial compound.
Key research questions in this area include:
Identifying the enzymes involved in this compound biosynthesis: This will likely involve a combination of transcriptomic analysis of carrot tissues at different developmental stages and biochemical characterization of candidate enzymes.
Determining the precursors and intermediates of the pathway: Isotope labeling studies can be used to trace the flow of carbon from primary metabolites to this compound.
Investigating the regulation of the biosynthetic pathway: Understanding how environmental factors and developmental cues influence the expression of biosynthetic genes will be important for optimizing this compound production.
Development of Novel this compound-Based Research Tools for Cellular and Molecular Probing
To further investigate the molecular mechanisms of this compound, the development of specialized research tools is essential. nih.gov These tools can be used to visualize the compound's distribution within cells, identify its binding partners, and probe its effects on specific cellular processes.
Future efforts in this area should focus on:
Synthesis of fluorescently-labeled this compound analogs: These probes would allow for real-time imaging of the compound's uptake and subcellular localization.
Development of biotinylated or photo-affinity labeled this compound derivatives: These tools are invaluable for identifying direct binding partners through techniques like pull-down assays and mass spectrometry. researchgate.net A photoaffinity labeled analog has already been synthesized to help identify the binding site on ATP synthase. ethz.ch
Creation of this compound-conjugated nanoparticles or other delivery systems: These could be used to target the compound to specific cell types or tissues in preclinical research models.
Exploration of Synergy with Other Natural Compounds and Dietary Interventions in Preclinical Research Settings
Natural compounds rarely act in isolation. The health benefits of a diet rich in fruits and vegetables are likely due to the synergistic interactions of a complex mixture of phytochemicals. mfm.au Therefore, it is important to investigate how this compound interacts with other natural compounds.
Future preclinical studies should explore:
Combinations of this compound with other dietary compounds: Investigating the effects of this compound in combination with other phytochemicals, such as curcumin (B1669340) or resveratrol, could reveal synergistic or antagonistic interactions. nih.gov
Synergy with other interventions: It would be interesting to explore whether this compound can enhance the beneficial effects of other interventions, such as exercise or caloric restriction.
Investigation of this compound Metabolism and Pharmacokinetics in Relevant Research Models to Inform Experimental Design
To translate the findings from basic research into potential applications, a thorough understanding of this compound's metabolism and pharmacokinetics is necessary. This knowledge is crucial for designing meaningful preclinical studies and for eventually assessing its potential in humans.
Key areas for future investigation include:
Absorption, distribution, metabolism, and excretion (ADME) studies: These studies, conducted in relevant animal models, will determine how this compound is taken up by the body, where it accumulates, how it is metabolized, and how it is eliminated.
Identification of metabolites: Characterizing the metabolites of this compound is important, as they may also possess biological activity.
Pharmacokinetic modeling: Developing pharmacokinetic models will help to predict the time course of this compound and its metabolites in the body, which is essential for designing effective dosing regimens in preclinical studies.
Q & A
Q. What are the established methods for synthesizing Isofalcarintriol, and how can researchers ensure reproducibility?
this compound synthesis typically involves polyacetylene pathway extraction from natural sources (e.g., Daucus carota or Oenanthe javanica) or semi-synthetic modification of precursors like falcarindiol. To ensure reproducibility:
- Document solvent systems, reaction temperatures, and catalyst concentrations explicitly.
- Cross-validate purity using HPLC (>95%) and NMR spectroscopy (e.g., δ 4.2–5.1 ppm for hydroxyl groups).
- Reference protocols from peer-reviewed studies, such as those in Phytochemistry or Journal of Natural Products .
Q. How should researchers design bioactivity assays for this compound to evaluate its anti-inflammatory or anticancer properties?
- Use in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory assays) with positive controls (e.g., dexamethasone).
- For cytotoxicity, employ MTT assays on cancer cell lines (e.g., A549, HepG2) and validate via flow cytometry for apoptosis markers (Annexin V/PI).
- Include dose-response curves (0.1–100 µM) and statistical analysis (ANOVA, p < 0.05) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Q. How can researchers address challenges in isolating this compound from complex plant matrices?
- Optimize extraction with ethanol/water (70:30 v/v) and partition with ethyl acetate.
- Use preparative HPLC with C18 columns (5 µm, 250 × 20 mm) and isocratic elution (acetonitrile/water, 55:45).
- Validate purity via TLC (Rf 0.3–0.4 in CHCl₃:MeOH 9:1) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Compare assay conditions: Cell line variability (e.g., primary vs. immortalized cells), incubation times, and solvent carriers (DMSO vs. ethanol).
- Analyze compound stability under experimental conditions (e.g., light sensitivity).
- Replicate studies using standardized protocols from Nature Protocols or ACS Pharmacology .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Q. What methodologies are recommended for investigating this compound’s mechanism of action in complex biological systems?
Q. How should researchers validate the purity and stability of this compound in long-term studies?
Q. What statistical approaches are optimal for analyzing dose-dependent and synergistic effects of this compound?
- Use CompuSyn software to calculate combination indices (CI < 1 indicates synergy).
- Apply nonlinear regression (GraphPad Prism) for IC₅₀ determination.
- Employ multivariate analysis (PCA) for omics datasets .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal standards for experimental details (solvents, instruments, statistical tests) .
- Reproducibility : Include raw data in supplementary materials (e.g., NMR spectra, assay plate layouts) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
